

# Introduction: Unveiling GR 100679, a Precision Tool for Tachykinin Research

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | GR 100679   |
| CAS No.:       | 150351-87-4 |
| Cat. No.:      | B607722     |

[Get Quote](#)

**GR 100679** is a synthetic peptide recognized within the scientific community as a potent and selective competitive antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] Its primary and most widespread application is in its tritiated form, [<sup>3</sup>H]**GR 100679**, which serves as a high-affinity radioligand for the characterization of NK2 receptors in various tissues and cell preparations.[2] Due to its specialized nature, this guide moves beyond a simple cataloging of facts to provide a deeper, field-proven perspective on its mechanism, application, and the causality behind its use in experimental design. For drug development professionals and researchers, understanding the nuances of **GR 100679** is not just about understanding a single molecule, but about appreciating a critical tool that has helped define the pharmacology of the entire NK2 receptor system.

## Chemical Identity:

- IUPAC Name: N-[2-[[[(2S)-1-[[[(2R)-1-[[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide[1]
- Compound Class: Peptide[1]
- CAS Registry No.: 150351-87-4[1]

## Pharmacological Profile: Mechanism and Selectivity

## The Tachykinin NK2 Receptor Signaling Axis

The biological effects of **GR 100679** are defined by its interaction with the tachykinin NK2 receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and preferentially binds the endogenous tachykinin peptide, Neurokinin A (NKA).[3] NK2 receptors are densely expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, where their activation is a key driver of muscle contraction.[3][4]

Upon binding of an agonist like NKA, the NK2 receptor undergoes a conformational change, activating its associated heterotrimeric G protein, primarily Gαq. This initiates a well-defined signaling cascade:

- **Gαq Activation:** The activated Gαq subunit exchanges GDP for GTP.
- **Phospholipase C (PLC) Stimulation:** Gαq-GTP activates PLC, an enzyme that cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>).
- **Second Messenger Generation:** This cleavage produces two critical second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- **Intracellular Calcium Mobilization:** IP<sub>3</sub> diffuses through the cytoplasm and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytosol.
- **Physiological Response:** The rapid increase in intracellular Ca<sup>2+</sup> concentration activates calcium-dependent signaling pathways, such as calmodulin and protein kinase C (PKC), ultimately leading to the contraction of smooth muscle cells.

**GR 100679** functions as a competitive antagonist at the NKA binding site on the NK2 receptor. It binds reversibly to the receptor but does not elicit a downstream signal, thereby blocking NKA from binding and initiating the contractile signaling cascade.



[Click to download full resolution via product page](#)

*NK2 Receptor Signaling Pathway and Point of **GR 100679** Antagonism.*

## Binding Affinity and Selectivity in Context

While **GR 100679** is established as a potent and selective NK2 antagonist, its most prominent role in published literature is as the radiolabeled tracer [<sup>3</sup>H]**GR 100679**. This makes it a benchmark standard for determining the binding affinities of novel compounds. To provide a clear context for the level of potency and selectivity expected of high-quality NK2 antagonists, the following table summarizes data for other well-characterized compounds in this class.

| Compound               | Receptor Target | Affinity (pKi / pKB) | Selectivity Profile                                                                        | Reference(s) |
|------------------------|-----------------|----------------------|--------------------------------------------------------------------------------------------|--------------|
| GR 94800               | NK2             | 9.6                  | >1000-fold selective for NK2 over NK1 (pKB 6.4) and NK3 (pKB 6.0)                          | [2]          |
| MEN 11420 (Nepadutant) | NK2             | 8.1 - 10.2           | Highly selective for NK2 receptors on various animal and human smooth muscle preparations. | [5]          |
| GR 159897              | NK2             | 9.5 (human)          | Negligible activity at NK1 (pKi 5.3) and NK3 (pKi < 5) receptors.                          | [2]          |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB/pA2 is the negative logarithm of the antagonist's equilibrium dissociation constant. Higher values indicate greater binding affinity.

The high pKi values of these compounds, determined in competitive binding assays often using [<sup>3</sup>H]**GR 100679**, underscore the potency required for effective NK2 receptor blockade.[2]

## Core Experimental Methodologies: A Practical Guide

The utility of **GR 100679** is best demonstrated through its application in foundational pharmacological assays. The following protocols are presented not merely as steps, but with integrated rationale to ensure self-validating and reproducible outcomes.

### Competitive Radioligand Binding Assay for NK2 Receptor Affinity

This assay is the gold standard for determining a test compound's affinity ( $K_i$ ) for the NK2 receptor. The principle is based on the competition between a fixed concentration of the radioligand, [ $^3\text{H}$ ]GR 100679, and varying concentrations of an unlabeled test compound for binding to the receptor.



[Click to download full resolution via product page](#)

*Workflow for a Competitive Radioligand Binding Assay.*

Step-by-Step Protocol:

- Membrane Preparation:

- Rationale: To isolate the target receptor. Membranes from cells overexpressing the human NK2 receptor (e.g., CHO-hNK2R) or from tissues rich in NK2 receptors (e.g., guinea pig lung, rabbit pulmonary artery) are used.
- Procedure: Homogenize cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, with protease inhibitors). Centrifuge to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
- Assay Setup (in a 96-well plate):
  - Total Binding Wells: Add membrane preparation, [<sup>3</sup>H]GR 100679 (e.g., at a final concentration of 0.5 nM), and assay buffer.
  - Non-Specific Binding (NSB) Wells: Add membrane preparation, [<sup>3</sup>H]GR 100679, and a high concentration of an unlabeled NK2 ligand (e.g., 1 μM NKA) to saturate all specific binding sites.
  - Test Compound Wells: Add membrane preparation, [<sup>3</sup>H]GR 100679, and serial dilutions of the test compound.
- Incubation:
  - Rationale: To allow the binding reaction to reach equilibrium.
  - Procedure: Incubate the plate with gentle agitation for a predetermined time and temperature (e.g., 60 minutes at 30°C).
- Separation of Bound and Free Ligand:
  - Rationale: To isolate the receptor-bound radioligand for quantification. Rapid separation is critical to prevent dissociation.
  - Procedure: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer.
- Quantification:

- Rationale: To measure the amount of bound radioligand.
- Procedure: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
  - Rationale: To determine the potency of the test compound.
  - Procedure:
    - Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
    - Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
    - Fit the curve using non-linear regression to determine the  $IC_{50}$  (the concentration of test compound that inhibits 50% of specific binding).
    - Calculate the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of [ $^3H$ ]GR 100679 used and  $K_d$  is its dissociation constant for the NK2 receptor.

## In Vitro Functional Assay: Guinea Pig Tracheal Ring Contraction

This organ bath assay assesses the functional antagonism of **GR 100679** by measuring its ability to inhibit NKA-induced smooth muscle contraction in an isolated airway tissue preparation.

### Step-by-Step Protocol:

- Tissue Dissection and Preparation:
  - Rationale: The guinea pig trachea is a classic model rich in NK2 receptors that mediate a robust contractile response to NKA.

- Procedure: Humanely euthanize a guinea pig. Carefully dissect the trachea and place it in a petri dish filled with cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). Clean away connective tissue and cut the trachea into 4-5 mm rings.
- Mounting in Organ Bath:
  - Rationale: To maintain tissue viability and measure isometric contractile force.
  - Procedure: Suspend each tracheal ring between two L-shaped hooks in a heated (37°C) organ bath chamber containing oxygenated Krebs solution. One hook is fixed, and the other is connected to an isometric force transducer, which is linked to a data acquisition system.
- Equilibration and Tensioning:
  - Rationale: To allow the tissue to stabilize and to apply optimal resting tension for measuring contraction.
  - Procedure: Allow the rings to equilibrate for at least 60 minutes, replacing the Krebs solution every 15-20 minutes. Apply a resting tension of approximately 1.5-2.0 grams and allow the tissue to stabilize.
- Antagonist Incubation:
  - Rationale: To allow the antagonist to occupy the NK2 receptors before agonist challenge.
  - Procedure: For test tissues, add **GR 100679** (or another test antagonist) to the organ bath at a desired final concentration and incubate for a set period (e.g., 30 minutes). Control tissues receive only the vehicle.
- Cumulative Concentration-Response Curve to NKA:
  - Rationale: To measure the potency of NKA in causing contraction and how this is affected by the antagonist.
  - Procedure: Add NKA to the organ baths in a cumulative manner (i.e., increasing the concentration step-wise without washing out the previous concentration). Start at a low

concentration (e.g., 1 nM) and increase by half-log increments until a maximal contraction is achieved. Record the force of contraction at each concentration.

- Data Analysis:
  - Rationale: To quantify the degree of antagonism.
  - Procedure:
    - For each ring, express the contraction at each NKA concentration as a percentage of the maximal contraction achieved.
    - Plot the percent response against the log concentration of NKA to generate concentration-response curves for both control and antagonist-treated tissues.
    - A competitive antagonist like **GR 100679** will cause a rightward shift in the NKA concentration-response curve without reducing the maximal response. The magnitude of this shift can be used to calculate the antagonist's affinity ( $pA_2$  value).

## Pharmacokinetic Considerations for a Peptide Tool Compound

As a peptide, **GR 100679** is subject to pharmacokinetic challenges that generally limit its use to in vitro and specialized in vivo experimental settings rather than as a systemic therapeutic.

- Absorption: Peptides typically exhibit poor oral bioavailability due to rapid degradation by proteases in the gastrointestinal tract and low permeability across the intestinal epithelium. Administration is therefore restricted to parenteral routes for systemic exposure.[4]
- Distribution: Distribution is generally limited by the size and charge of the peptide.
- Metabolism: Peptides are rapidly cleared from circulation by peptidases in the blood and tissues.
- Elimination: Renal excretion is a primary route of elimination for smaller peptides.[4]

These properties underscore why **GR 100679** excels as an in vitro tool and a radioligand, where these liabilities are not a factor, and why the field has largely pursued non-peptide small molecules for the development of clinically viable NK2 receptor antagonists.[\[2\]](#)

## Conclusion

**GR 100679** is a cornerstone tool for the pharmacological investigation of the tachykinin NK2 receptor. While its intrinsic properties as a peptide limit its therapeutic potential, its high affinity and selectivity make its radiolabeled form, [<sup>3</sup>H]**GR 100679**, an invaluable asset for receptor binding studies. It serves as the benchmark against which novel NK2 receptor antagonists are measured. For the researcher, a thorough understanding of its application in both binding and functional assays provides a robust framework for exploring the complex biology of the tachykinin system and for advancing the development of new therapeutics for respiratory and gastrointestinal disorders.

## References

- IUPHAR/BPS Guide to PHARMACOLOGY. GR100679 | Ligand page. [Online] Available from: [\[Link\]](#)
- Lördal, M., et al. (1999). A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine. *British Journal of Pharmacology*, 128(6), 1296-1302. [Online] Available from: [\[Link\]](#)
- Maggi, C. A., et al. (1991). Competitive antagonists discriminate between NK2 tachykinin receptor subtypes. *British Journal of Pharmacology*, 102(2), 361-365. [Online] Available from: [\[Link\]](#)
- PubChem. Peptide-T. [Online] Available from: [\[Link\]](#)
- Arrigoni-Martelli, E. (1990). Profile of activity of a new anti-inflammatory agent, ST 679 (MED 15). *Drugs Under Experimental and Clinical Research*, 16(2), 63-66. [Online] Available from: [\[Link\]](#)
- Multispan, Inc. Tachykinin GPCR Family Subtypes and Products. [Online] Available from: [\[Link\]](#)

- PubChem. NH<sub>2</sub>-Ala-Gly-Ala-Gly-Thr-Gly-Ala-Thr-Ala-Ile-Gly-Met-Val-Thr-Gln-Tyr-His-Gln-Val-Leu-COOH. [Online] Available from: [[Link](#)]
- Creative Bioarray. Pharmacokinetics of Therapeutic Peptides. [Online] Available from: [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. GR100679 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY \[guidetopharmacology.org\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
- [3. Ba 679 BR, a novel long-acting anticholinergic bronchodilator - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Tachykinin NK2 antagonist for treatments of various disease states - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Introduction: Unveiling GR 100679, a Precision Tool for Tachykinin Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607722#biological-activity-of-gr-100679-peptide-antagonist>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)